N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide
Description
Properties
Molecular Formula |
C19H19N3O4S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H19N3O4S/c1-14-13-18(21-26-14)22-27(24,25)17-10-8-16(9-11-17)20-19(23)12-7-15-5-3-2-4-6-15/h2-6,8-11,13H,7,12H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
UEUODPFZCNWLHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Core Intermediates
Synthesis of 5-Methylisoxazole-3-sulfonamide
The isoxazole-sulfonamide moiety is typically synthesized via cyclocondensation and sulfonylation:
- Cyclocondensation : α-Ketonitriles react with hydroxylamine hydrochloride under acidic or basic conditions to form 5-methylisoxazol-3-amine intermediates. For example, heating α-ketonitrile derivatives with NH$$_2$$OH·HCl in ethanol/water at 80°C yields 5-methylisoxazol-3-amine with 36% efficiency.
- Sulfonylation : The amine intermediate is treated with sulfamoyl chloride or aryl sulfonyl chlorides. Pyridine or triethylamine is used to neutralize HCl byproducts. Yields range from 18% to 75%, depending on substituents.
Table 1: Sulfonylation Conditions and Yields
| Substrate | Sulfonylating Agent | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| 5-Methylisoxazol-3-amine | Sulfamoyl chloride | Pyridine | DCM | 68 | |
| 5-Methylisoxazol-3-amine | 4-Nitrobenzenesulfonyl chloride | Et$$_3$$N | THF | 75 |
Coupling Strategies for Propionamide Formation
Acylation of Sulfonamide Intermediates
The phenylpropionamide group is introduced via N-acylation:
- Active Ester Method : 3-Phenylpropionic acid is activated using DCC/DMAP in acetonitrile/methanol, followed by reaction with the sulfonamide intermediate. This method achieves 67–78% yields but requires rigorous purification to remove dicyclohexylurea (DCU).
- Acid Chloride Route : 3-Phenylpropionyl chloride is generated in situ using SOCl$$2$$ or oxalyl chloride. Reaction with the sulfonamide in pyridine or Et$$3$$N affords the target compound in 55–70% yields.
Table 2: Amide Coupling Efficiency
| Method | Activator | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| DCC/DMAP | 3-Phenylpropionic acid | CH$$_3$$CN | 25 | 78 | |
| SOCl$$_2$$ | 3-Phenylpropionyl chloride | Toluene | 60 | 70 |
One-Pot and Catalytic Approaches
Copper-Catalyzed Three-Component Reactions
A novel one-pot method utilizes sulfonyl azides, terminal alkynes, and hydroxyimidoyl chlorides under ultrasonic conditions:
Purification and Characterization
Chromatographic Techniques
Optimization Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylpropanamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Sulfonyl chlorides in the presence of a base for sulfonation reactions.
Major Products
Oxidation: Formation of oxazoles.
Reduction: Modified phenyl ring with reduced functional groups.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide is a synthetic sulfonamide compound featuring an isoxazole ring and a propionamide moiety. Research suggests it has potential applications in medicinal chemistry, particularly in drug development, for its antimicrobial and anti-inflammatory properties.
Note: The search results provide information on the potential applications of this compound based on its structural similarities to other compounds and known properties of its functional groups. No documented case studies were found in the search results.
Potential Applications
- Antimicrobial Properties: The sulfonamide group in this compound is known to inhibit bacterial growth by interfering with folic acid synthesis, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory and Analgesic Effects: Derivatives of isoxazole have demonstrated anti-inflammatory and analgesic effects, indicating that this compound may have therapeutic applications in treating various diseases.
- Drug Development: this compound can serve as a lead compound in drug development, particularly for targeting bacterial infections or inflammatory conditions. Its structure allows for modifications to enhance its pharmacological properties or reduce side effects.
- Interaction Studies: Studies suggest this compound's binding affinity with biological targets like enzymes involved in bacterial metabolism or inflammatory pathways may elucidate mechanisms of action and potential therapeutic efficacy. Techniques such as molecular docking simulations and in vitro assays are often employed in these studies.
This compound combines sulfonamide, isoxazole, and propionamide functional groups, which may give it unique biological properties compared to similar compounds. The following table lists compounds with structural similarities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Sulfonamide + Isoxazole + Propionamide | Potential antimicrobial & anti-inflammatory |
| Sulfamethoxazole | Sulfonamide + Aromatic Ring | Broad-spectrum antibiotic |
| Sulfadiazine | Sulfonamide + Aromatic Ring | Antibacterial |
| 3,4-Dimethyl-isoxazole derivatives | Isoxazole ring + Various substituents | Anti-inflammatory properties |
Mechanism of Action
The mechanism of action of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Acyl Group Variations : Replacement of the phenyl-propionamide with chlorinated alkyl chains (e.g., 3-chloro-propanamide) reduces aromaticity but may enhance electrophilicity, impacting reactivity .
- Sulfonamide vs. Propionamide : The benzenesulfonamide derivative () retains antimicrobial targeting but lacks the hydrophobic phenyl-propionamide tail, suggesting divergent pharmacokinetic profiles .
Physicochemical Properties
- Stability : The 5-methyl-isoxazole ring in all analogs () confers resistance to metabolic degradation compared to unsubstituted isoxazoles .
Biological Activity
N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide is a synthetic compound belonging to the sulfonamide class, characterized by its unique structural features, which include an isoxazole ring and a propionamide moiety. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly regarding antimicrobial and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O4S |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenylpropanamide |
| Melting Point | > 228°C |
| Solubility | Slightly soluble in DMSO and methanol |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Oxazole Ring : Achieved through cyclodehydration of β-hydroxy amides using various reagents.
- Attachment of the Sulfamoyl Group : Introduced via sulfonation reactions with sulfonyl chlorides.
- Coupling with the Phenylpropanamide Backbone : Involves amide bond formation reactions.
Antimicrobial Properties
The sulfonamide group present in this compound is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus .
Case Study: Urease Inhibition
A study evaluated the urease inhibition activity of related compounds, demonstrating that derivatives containing isoxazole exhibited potent inhibition. For example, compounds with IC50 values ranging from 9.95 µM to 63.42 µM were identified, indicating strong potential for therapeutic applications against urease-producing bacteria .
Anti-inflammatory Effects
Compounds with isoxazole rings have been explored for their anti-inflammatory properties. The presence of the sulfonamide group may enhance these effects, making this compound a candidate for further investigation in treating inflammatory diseases.
The mechanism of action involves interaction with specific molecular targets that are crucial for bacterial survival and proliferation. The compound's structure suggests it may act competitively at enzymatic sites critical for metabolic pathways in bacteria and potentially in human inflammatory processes.
Comparative Analysis
To highlight the unique biological properties of this compound, a comparison with similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Sulfonamide + Isoxazole + Propionamide | Potential antimicrobial & anti-inflammatory |
| Sulfamethoxazole | Sulfonamide + Aromatic Ring | Broad-spectrum antibiotic |
| Sulfadiazine | Sulfonamide + Aromatic Ring | Antibacterial |
| 3,4-Dimethyl-isoxazole derivatives | Isoxazole ring + Various substituents | Anti-inflammatory properties |
Q & A
Q. What are the optimized synthetic routes for N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide, and how can reaction yields be improved?
Methodology :
- Stepwise synthesis : Utilize coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with triethylamine as a base in DMSO to facilitate amide bond formation. For example, derivatives of this compound have been synthesized with yields up to 68.6% under these conditions .
- Purification : Employ column chromatography or recrystallization in ethanol to isolate the product. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase).
- Yield optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of sulfonamide intermediates) and reaction times (typically 12–24 hours at room temperature) to minimize side products .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structure of this compound?
Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H-NMR (500 MHz, DMSO-d) and C-NMR (125 MHz) to confirm proton and carbon environments, respectively. Key signals include the isoxazole proton (δ ~6.5 ppm) and sulfonamide NH (δ ~10.2 ppm) .
- Infrared Spectroscopy (IR) : Identify characteristic peaks such as S=O stretching (~1350–1150 cm) and amide C=O (~1650 cm) .
- Elemental analysis : Validate C, H, N, and S percentages with ≤0.4% deviation from theoretical values .
Q. How can common impurities or byproducts during synthesis be identified and mitigated?
Methodology :
- HPLC-MS analysis : Detect unreacted sulfonamide intermediates or hydrolyzed products using reverse-phase C18 columns (acetonitrile/water gradient).
- Side reaction prevention : Control reaction pH (neutral to slightly basic) to avoid sulfonamide deprotonation and unintended nucleophilic substitutions .
Advanced Research Questions
Q. What strategies are employed to design and synthesize metal-polymer complexes using this compound, and how are their structures characterized?
Methodology :
- Coordination chemistry : React the compound with divalent metal salts (e.g., Cu(II), Ni(II)) in ethanol/water under reflux. The sulfonamide and amide groups act as bidentate ligands, forming octahedral or square-planar complexes .
- Characterization :
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C) and metal-ligand stoichiometry.
- Electronic spectroscopy : UV-Vis spectra (e.g., d-d transitions for Cu(II) at ~600 nm) confirm coordination geometry .
Q. How can the biological activity (e.g., antimicrobial, DNA interaction) of this compound be systematically evaluated?
Methodology :
- Antimicrobial assays : Use agar diffusion methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure inhibition zones and compare to standard antibiotics .
- DNA binding studies :
- Fluorescence quenching : Titrate the compound into ethidium bromide-DNA complexes and monitor emission reduction (λ = 510 nm, λ = 595 nm). Calculate binding constants using Stern-Volmer plots .
- Viscosity measurements : Correlate changes in DNA solution viscosity with intercalative or groove-binding modes .
Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?
Methodology :
- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d,p) level. Analyze HOMO-LUMO gaps to predict charge transfer behavior (e.g., HOMO localized on the isoxazole ring, LUMO on the phenylpropionamide moiety) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or DNA) using AutoDock Vina. Validate with experimental IC or K values .
Q. How can contradictory data in thermal degradation studies be resolved?
Methodology :
- Controlled TGA-DSC : Perform simultaneous thermogravimetric and differential scanning calorimetry under inert (N) and oxidative (O) atmospheres to distinguish between pyrolysis and oxidation pathways.
- Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energies for degradation steps. Cross-validate with isoconversional models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
